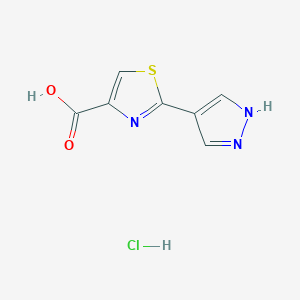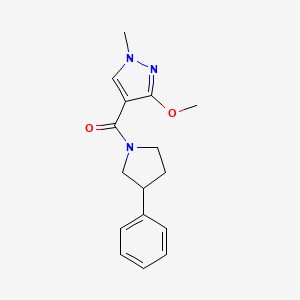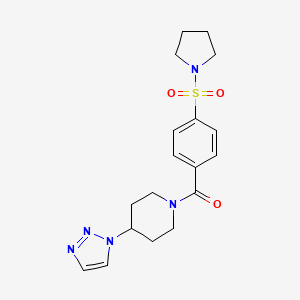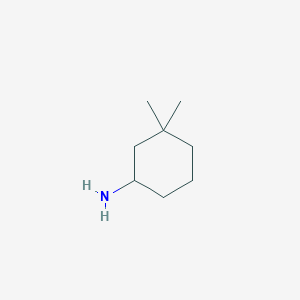![molecular formula C10H11F3N4O3 B2987043 1-[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2034576-87-7](/img/structure/B2987043.png)
1-[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a trifluoroacetyl group, a piperidine ring, and a triazole ring
Métodos De Preparación
The synthesis of 1-[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced via acylation reactions using trifluoroacetic anhydride or trifluoroacetyl chloride.
Formation of the Triazole Ring: The triazole ring is formed through cycloaddition reactions, often involving azides and alkynes under copper-catalyzed conditions (CuAAC).
Coupling of the Piperidine and Triazole Rings: The final step involves coupling the piperidine and triazole rings through appropriate linking reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroacetyl group or the triazole ring.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the trifluoroacetyl group or the ester linkage.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetyl group and the triazole ring are key functional groups that enable the compound to bind to enzymes, receptors, or other proteins. The piperidine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes. The exact pathways and molecular targets involved depend on the specific application and biological context.
Comparación Con Compuestos Similares
1-[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]-1H-1,2,3-triazole-4-carboxylic acid can be compared with similar compounds such as:
1-(2,2,2-Trifluoroacetyl)piperidine: This compound lacks the triazole ring and has different chemical properties and applications.
1H-1,2,3-Triazole-4-carboxylic acid: This compound lacks the piperidine and trifluoroacetyl groups, resulting in different reactivity and biological activity.
Trifluoroacetyl derivatives: Compounds with trifluoroacetyl groups but different core structures can be compared to highlight the unique properties of the piperidine and triazole combination.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Propiedades
IUPAC Name |
1-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N4O3/c11-10(12,13)9(20)16-3-1-2-6(4-16)17-5-7(8(18)19)14-15-17/h5-6H,1-4H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYYYZVTRWYRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(F)(F)F)N2C=C(N=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2986963.png)


![(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2986966.png)
![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B2986967.png)

![(E)-4-[Hex-5-ynyl(methyl)amino]but-2-enamide](/img/structure/B2986971.png)
![1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene](/img/structure/B2986972.png)


![3-(3-methoxyphenyl)-2-{[(pyridin-3-yl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2986977.png)
![methyl 4-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate](/img/structure/B2986979.png)

